molecular formula C9H11ClFNO2 B15246295 2-((2-Fluorobenzyl)amino)acetic acid hcl

2-((2-Fluorobenzyl)amino)acetic acid hcl

Cat. No.: B15246295
M. Wt: 219.64 g/mol
InChI Key: HYOOZWYVPQALQT-UHFFFAOYSA-N
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Description

2-((2-Fluorobenzyl)amino)acetic acid hydrochloride is a chemical compound that features a fluorobenzyl group attached to an aminoacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorobenzyl)amino)acetic acid hydrochloride typically involves the reaction of 2-fluorobenzylamine with glycine or its derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the final product while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluorobenzyl)amino)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-((2-Fluorobenzyl)amino)acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((2-Fluorobenzyl)amino)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and specificity, leading to more effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Chlorobenzyl)amino)acetic acid hydrochloride
  • 2-((2-Bromobenzyl)amino)acetic acid hydrochloride
  • 2-((2-Iodobenzyl)amino)acetic acid hydrochloride

Uniqueness

2-((2-Fluorobenzyl)amino)acetic acid hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the stability, lipophilicity, and binding affinity of the compound, making it a valuable candidate for various applications.

Properties

Molecular Formula

C9H11ClFNO2

Molecular Weight

219.64 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylamino]acetic acid;hydrochloride

InChI

InChI=1S/C9H10FNO2.ClH/c10-8-4-2-1-3-7(8)5-11-6-9(12)13;/h1-4,11H,5-6H2,(H,12,13);1H

InChI Key

HYOOZWYVPQALQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC(=O)O)F.Cl

Origin of Product

United States

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